molecular formula C8H7F2NO3 B8771263 1-(3,5-Difluorophenyl)-2-nitroethanol

1-(3,5-Difluorophenyl)-2-nitroethanol

Cat. No.: B8771263
M. Wt: 203.14 g/mol
InChI Key: LSYVFXJVCKFORC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3,5-Difluorophenyl)-2-nitroethanol is a nitroethanol derivative featuring a 3,5-difluorophenyl substituent. The presence of both electron-withdrawing fluorine atoms and a nitro group likely influences its reactivity and physicochemical properties, making it a candidate for further study in organic transformations or drug development.

Properties

Molecular Formula

C8H7F2NO3

Molecular Weight

203.14 g/mol

IUPAC Name

1-(3,5-difluorophenyl)-2-nitroethanol

InChI

InChI=1S/C8H7F2NO3/c9-6-1-5(2-7(10)3-6)8(12)4-11(13)14/h1-3,8,12H,4H2

InChI Key

LSYVFXJVCKFORC-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1F)F)C(C[N+](=O)[O-])O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 1-(3,5-Difluorophenyl)-2-nitroethanol with structurally related compounds identified in the evidence, focusing on molecular attributes, functional groups, and synthesis pathways.

Structural and Functional Group Comparisons

  • 1-(3,5-Difluoro-2-hydroxyphenyl)ethan-1-one (CAS 140675-42-9): This acetophenone derivative contains a hydroxyl group and a 3,5-difluorophenyl ring but lacks the nitroethanol moiety. The hydroxyl group enhances solubility in polar solvents, while the ketone group confers electrophilic reactivity .
  • 1-(3,5-Dichlorophenyl)-2,2,2-trifluoroethanone: Substitution of fluorine with chlorine and the addition of a trifluoroethanone group increase molecular weight (243.01 g/mol) and lipophilicity. The chlorine atoms may enhance metabolic stability in pharmaceutical contexts .
  • The ethanol chain adds flexibility to the molecule, which may influence binding interactions in biological systems.

Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups CAS Number
This compound* C₈H₇F₂NO₃ 219.15 Nitro, ethanol, difluorophenyl Not provided
1-(3,5-Difluoro-2-hydroxyphenyl)ethan-1-one C₈H₆F₂O₂ 172.13 Ketone, hydroxyl, difluorophenyl 140675-42-9
1-(3,5-Dichlorophenyl)-2,2,2-trifluoroethanone C₈H₃Cl₂F₃O 243.01 Trifluoroethanone, dichlorophenyl Not provided

*Theoretical values based on structural extrapolation.

Research Findings and Implications

  • Reactivity: The nitro group in this compound may facilitate catalytic hydrogenation to amines, a common step in pharmaceutical synthesis. In contrast, the ketone groups in analogs like 1-(3,5-Difluoro-2-hydroxyphenyl)ethan-1-one are more suited for condensation reactions .
  • Biological Activity: Dichlorophenyl and trifluoroethanone derivatives (e.g., 1-(3,5-Dichlorophenyl)-2,2,2-trifluoroethanone) are prevalent in antifungal and herbicide formulations.
  • Solubility: The hydroxyl group in 1-(3,5-Difluoro-2-hydroxyphenyl)ethan-1-one improves aqueous solubility compared to the nitroethanol analog, which may be more lipophilic due to the nitro group .

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